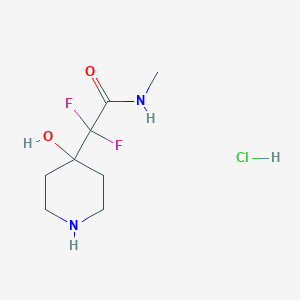
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, also known as CMIO, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment. CMIO is a small molecule that has shown promising results in preclinical studies as an inhibitor of the protein kinase CK2, which is known to play a role in cancer cell growth and survival.
Mecanismo De Acción
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is believed to inhibit CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups to downstream targets, ultimately leading to the inhibition of cancer cell growth and survival. Additionally, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to have a low toxicity profile in vitro and in vivo. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to inhibit the growth of cancer cells without affecting normal cells. Additionally, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been shown to have anti-inflammatory effects and may have potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in lab experiments is its low toxicity profile. This allows for higher doses to be used without affecting normal cells. However, one limitation is the lack of clinical data on the efficacy and safety of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in humans. Additionally, the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is not fully understood, and further research is needed to elucidate its effects on cancer cells.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors. Additionally, the use of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in combination with other cancer treatments such as chemotherapy and radiation therapy is an area of active research. Further studies are also needed to determine the optimal dosing and administration of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in humans. Finally, the potential use of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in the treatment of other diseases such as Alzheimer's and Parkinson's should be explored.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves the reaction of 3-chloro-4-methoxyaniline with isonicotinic acid in the presence of thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydrofuran-3-ol in the presence of triethylamine to yield N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide as a white solid.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has shown promising results as an inhibitor of CK2, which is known to play a role in cancer cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-3-2-12(9-14(15)18)20-17(21)11-4-6-19-16(8-11)24-13-5-7-23-10-13/h2-4,6,8-9,13H,5,7,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFXSVCJXKAXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2792576.png)
![4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2792577.png)
![2-(allylthio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2792578.png)
![3-[(4-Bromophenoxy)methyl]benzohydrazide](/img/structure/B2792586.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2792587.png)
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2792588.png)
![5-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide](/img/structure/B2792589.png)



![N-(2-cyclohex-1-en-1-ylethyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2792594.png)


